2-Thenylamine, alpha-benzyl-N,N-dimethyl-, hydrochloride
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Overview
Description
2-Thenylamine, alpha-benzyl-N,N-dimethyl-, hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a thenylamine group attached to an alpha-benzyl-N,N-dimethyl structure, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thenylamine, alpha-benzyl-N,N-dimethyl-, hydrochloride typically involves the reaction of thenylamine with benzyl chloride in the presence of a base, followed by the methylation of the resulting intermediate. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Thenylamine, alpha-benzyl-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Thenylamine, alpha-benzyl-N,N-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Thenylamine, alpha-benzyl-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Thenylamine, alpha-benzyl-N-ethyl-, hydrochloride
- 2-Thenylamine, alpha-(p-chlorobenzyl)-N,N-diethyl-, hydrochloride
Uniqueness
2-Thenylamine, alpha-benzyl-N,N-dimethyl-, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
CAS No. |
108875-36-1 |
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Molecular Formula |
C14H18ClNS |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
N-methyl-2-phenyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NS.ClH/c1-15(12-14-8-5-11-16-14)10-9-13-6-3-2-4-7-13;/h2-8,11H,9-10,12H2,1H3;1H |
InChI Key |
MXGUDVRUSQGUKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC=CS2.Cl |
Origin of Product |
United States |
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